![molecular formula C23H26N2O4 B2875728 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide CAS No. 851404-31-4](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide” is a synthetic compound . It has gained significant attention in the scientific community for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound is a complex process that involves multiple steps . The exact details of the synthesis process are usually found in the scientific literature .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula . The structure can be analyzed using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . They can be studied using various analytical techniques, and the results are often published in scientific literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various experimental techniques . These properties include its molecular weight, solubility, melting point, and others .Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
- Synthesis of Metabolites and Derivatives: Research has focused on synthesizing metabolites and derivatives of related quinoline compounds, highlighting methodologies for creating complex structures that could be relevant for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide. For example, studies have described the syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing efficient routes for creating biologically active molecules (Mizuno et al., 2006) and (Baba et al., 1998).
Molecular Complex Studies
- Molecular Interaction Studies: Investigations into the molecular complexes of related compounds reveal interactions such as hydrogen bonds and π-π * interactions, which are critical for understanding the chemical behavior and potential biological interactions of this compound (Lewiński et al., 1993).
Potential Therapeutic Applications
- Antituberculosis and Antirheumatic Activities: Some quinoline derivatives have shown potential in treating diseases such as tuberculosis and rheumatic diseases, indicating that this compound could be explored for similar therapeutic applications (Omel’kov et al., 2019).
Antioxidant Properties
- Antioxidant Studies: Research on quinoline derivatives has also uncovered their antioxidant properties, suggesting that this compound might possess similar beneficial effects (Hassan et al., 2017).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine. This intermediate is then reacted with 4-phenylbutyryl chloride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbutyryl chloride", "DMF", "Et3N", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 equiv) and 2-aminoethylphenol (1.2 equiv) in DMF and add Et3N (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into DCM and wash with NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine.", "Step 3: Dissolve the intermediate in DCM and add 4-phenylbutyryl chloride (1.2 equiv) and Et3N (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into NaHCO3 solution and extract with DCM. Wash the organic layer with brine and dry over Na2SO4. Concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide." ] } | |
Número CAS |
851404-31-4 |
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.471 |
Nombre IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H26N2O4/c1-28-19-11-12-20(29-2)22-18(19)15-17(23(27)25-22)13-14-24-21(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
RSMBKWGFOFAKIQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2875645.png)
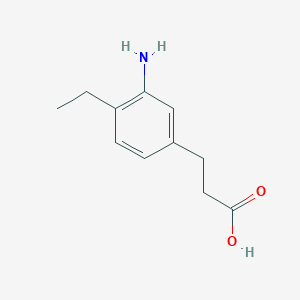
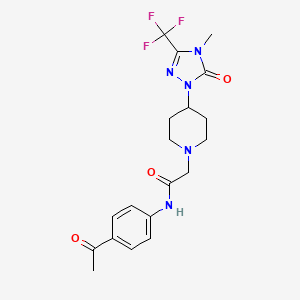

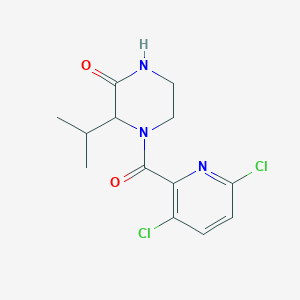
![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)
![N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2875655.png)
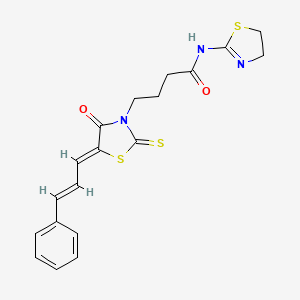
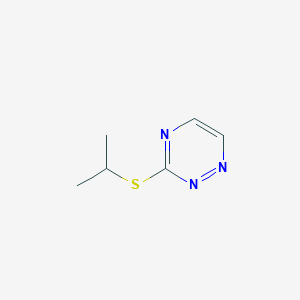
![4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
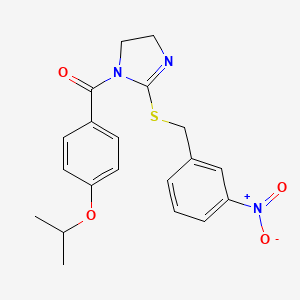
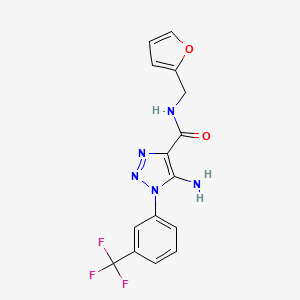
![2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2875667.png)
